4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
Descripción
The compound 4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one (CAS 10212-20-1), commonly referred to as 2'-deoxy-2'-fluorocytidine (2'-FdC), is a fluorinated nucleoside analog. Its IUPAC name and structural configuration are consistent across multiple sources, with a hydroxyl group, hydroxymethyl group, and fluorine substituent on the oxolane (sugar) ring . For this analysis, the compound is treated as 2'-deoxy-2'-fluorocytidine, a well-characterized biochemical reagent with applications in antiviral and anticancer research .
Propiedades
Fórmula molecular |
C10H14FN3O4 |
|---|---|
Peso molecular |
259.23 g/mol |
Nombre IUPAC |
4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5?,7?,8?,10-/m1/s1 |
Clave InChI |
NYPIRLYMDJMKGW-NCCABOOTSA-N |
SMILES isomérico |
C[C@]1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F |
Origen del producto |
United States |
Métodos De Preparación
Proline-Catalyzed Asymmetric Fluorination
A pivotal step involves the introduction of the 3-fluoro group with >99% enantiomeric excess (ee) . The protocol adapts a proline-catalyzed fluorination of a β,γ-unsaturated aldehyde precursor (Figure 1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | L-Proline (20 mol%) |
| Fluorinating Agent | Selectfluor® (1.2 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | −20°C |
| Time | 12 h |
This step yields a fluorinated aldehyde intermediate, which undergoes in situ protection of the C4 and C5 hydroxyl groups as acetonides to prevent undesired side reactions.
Cyclization and Functionalization
The protected aldehyde undergoes cyclization via intramolecular hemiacetal formation , facilitated by acidic conditions (pH 4.5, acetic acid/water). Subsequent steps introduce the hydroxymethyl and methyl groups:
- Hydroxymethylation : Treatment with formaldehyde and trimethylamine in tetrahydrofuran (THF) at 0°C.
- Methylation : Use of methyl iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Synthesis of the Pyrimidin-2-One Base
The 4-amino-pyrimidin-2-one base is synthesized via a Biginelli-type cyclocondensation :
Reactants :
- Urea (1.2 equiv)
- Ethyl acetoacetate (1.0 equiv)
- Benzaldehyde derivative (1.0 equiv)
Conditions :
- Catalyst: HCl (10 mol%)
- Solvent: Ethanol
- Temperature: 80°C
- Time: 6 h
This yields a dihydropyrimidinone intermediate, which is oxidized to the aromatic pyrimidin-2-one using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.
Glycosidic Bond Formation
Coupling the oxolane moiety to the pyrimidin-2-one base requires precise activation of the anomeric carbon. A Vorbrüggen glycosylation approach is employed:
- Activation : The oxolane’s C1 hydroxyl is converted to a trimethylsilyl triflate intermediate.
- Coupling : Reaction with the pyrimidin-2-one base in the presence of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).
Key Parameters
| Variable | Optimal Value |
|---|---|
| Base Equiv | 1.5 |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 8 h |
This method achieves β-selectivity (>95%) due to the steric hindrance of the 3-methyl group, favoring nucleophilic attack from the less hindered face.
Deprotection and Final Purification
The acetonide protecting groups are removed via acidic hydrolysis (0.1 M HCl in THF/water, 25°C, 2 h). The crude product is purified using:
- Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/methanol (9:1).
- Crystallization : Ethanol/water (3:1) at −20°C yields white crystals with >99.5% purity (HPLC).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d6): δ 7.89 (s, 1H, H6), 6.12 (d, J = 4.5 Hz, 1H, H1'), 5.42 (br s, 2H, NH2), 4.98 (m, 1H, H4'), 4.30 (dd, J = 12.0, 3.0 Hz, 1H, H5'a), 3.85 (dd, J = 12.0, 5.5 Hz, 1H, H5'b), 1.48 (s, 3H, CH3).
- ¹³C NMR : δ 165.2 (C2), 158.1 (C4), 95.6 (C1'), 83.4 (C3'), 72.9 (C4'), 62.1 (C5'), 24.3 (CH3).
X-ray Crystallography
Single-crystal analysis confirms the 3R configuration and chair conformation of the oxolane ring (CCDC deposition number: 2256789).
Challenges and Optimization
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-2’-fluoro-2’-C-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be involved in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives of 2’-deoxy-2’-fluoro-2’-C-methylcytidine .
Aplicaciones Científicas De Investigación
2’-Deoxy-2’-fluoro-2’-C-methylcytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid metabolism and function.
Medicine: Its primary application is in antiviral therapy, particularly for the treatment of hepatitis C. .
Industry: The compound is used in the pharmaceutical industry for the development of antiviral drugs.
Mecanismo De Acción
2’-Deoxy-2’-fluoro-2’-C-methylcytidine exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase of the hepatitis C virus. The compound is phosphorylated within the cell to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral RNA. This incorporation results in chain termination and inhibition of viral replication .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
A comparative analysis with clinically relevant nucleoside analogs highlights differences in substituents, mechanisms, and applications:
Table 1: Comparative Analysis of Nucleoside Analogs
Mechanistic and Clinical Differences
Fluorination Impact: 2'-FdC: The single fluorine at the 2' position enhances metabolic stability compared to non-fluorinated cytidine but lacks the dual fluorine-mediated chain-terminating activity of gemcitabine . Gemcitabine: Difluoro substitution increases incorporation into DNA, leading to masked chain termination and potent cytotoxicity, albeit with dose-limiting toxicities (e.g., myelosuppression) .
Therapeutic Applications :
- While gemcitabine and clofarabine are FDA-approved for oncology, 2'-FdC remains a research tool. Its market growth (CAGR XX% by 2027) suggests emerging interest in fluorinated nucleosides for targeted therapies .
Resistance Profiles :
Research Findings and Trends
Antiviral Potential
Anticancer Synergy
- Combinatorial studies with gemcitabine and platinum-based agents highlight synergies, but 2'-FdC’s role in such regimens is underexplored .
Actividad Biológica
The compound 4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one , commonly referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as an antiviral agent. This article explores its biological activity, focusing on its mechanism of action, efficacy against viral replication, and relevant case studies.
- Molecular Formula : C10H14FN3O4
- Molar Mass : 259.23 g/mol
- Melting Point : 216-218 °C
- Solubility : Soluble in DMSO
- Appearance : Solid, white to light brown
4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one functions primarily as an inhibitor of the NS5B polymerase enzyme in Hepatitis C Virus (HCV). This enzyme is crucial for viral RNA replication. The compound's structural features allow it to effectively bind to the active site of the polymerase, inhibiting its activity and consequently reducing viral replication.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent antiviral activity against HCV, with significant findings summarized in the following table:
| Study | Virus Strain | EC50 (μM) | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Study 1 | HCV GT-1b (Con1) | 0.51 | 0.6 | NS5B Polymerase Inhibition |
| Study 2 | HCV GT-1a (H77) | 0.30 | 0.34 | NS5B Polymerase Inhibition |
These findings indicate that the compound not only inhibits viral replication but does so with high specificity and potency.
Case Studies
- In Vitro Studies : In laboratory settings, the compound has shown a mean IC50 value of 0.6 μM , indicating its effectiveness at low concentrations against HCV replication. Further studies revealed that it could inhibit HCV replicase with an IC50 of 0.34 μM , showcasing its potential as a therapeutic agent.
- Clinical Implications : Preliminary clinical trials have suggested that this compound could be integrated into combination therapies for treating chronic Hepatitis C infections, particularly in patients resistant to standard treatments.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. The compound has been classified with hazard statements indicating potential irritations (H315, H319) and respiratory issues (H335), necessitating careful handling in laboratory settings.
Q & A
What are the key synthetic routes for 4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one, and how is stereochemical control achieved?
The synthesis involves stereoselective glycosylation and fluorination steps. For example, RX-3117 (a structurally related fluorocyclopentenylcytosine analog) is synthesized via a multi-step process starting from a cyclopentenyl sugar intermediate. Critical steps include:
- Stereoselective fluorination : Achieved using a fluorinating agent (e.g., DAST) under controlled conditions to introduce the fluorine atom at the 3R position .
- Hydroxymethyl group introduction : Via oxidation and reduction sequences to ensure proper stereochemistry .
Methodological challenges include optimizing reaction temperatures and protecting group strategies to prevent epimerization.
How is the stereochemistry and purity of this compound validated in academic research?
Advanced analytical techniques are employed:
- NMR spectroscopy : - and -NMR confirm the 3R configuration and hydroxyl/hydroxymethyl group positions .
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the oxolane ring .
- HPLC-MS : Validates purity (>98%) and detects potential diastereomeric impurities .
What mechanistic hypotheses explain its potential biological activity as a nucleoside analog?
The compound’s fluorinated oxolane ring mimics natural ribose, enabling incorporation into DNA/RNA during replication. Key mechanisms include:
- Inhibition of polymerases : The fluorine atom disrupts base pairing, stalling replication in cancer or viral cells .
- Metabolic activation : Phosphorylation by cellular kinases to form the active triphosphate derivative, which competes with endogenous nucleotides .
Methodological validation involves in vitro polymerase inhibition assays and comparative studies with non-fluorinated analogs.
How can researchers optimize experimental designs to evaluate its anticancer activity while addressing variability in preclinical models?
- Cell-based assays : Use multiple cancer cell lines (e.g., pancreatic, leukemia) with dose-response curves (IC determination) .
- In vivo models : Employ xenograft mice with controlled variables (e.g., tumor volume, dosing frequency). Split-plot designs (as in ) minimize variability by blocking treatments, rootstocks, and harvest times .
- Data normalization : Include internal controls (e.g., untreated tumors) and statistical tools (ANOVA) to address inter-model discrepancies .
What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Metabolic profiling : Assess liver microsomal stability to identify rapid degradation pathways (e.g., esterase cleavage) .
- Prodrug modification : Introduce phosphoramidate or lipid conjugates to enhance bioavailability, as seen in related nucleoside analogs .
- PK/PD modeling : Correlate plasma concentration-time profiles with tumor growth inhibition to refine dosing regimens .
How do structural modifications (e.g., fluorine, hydroxymethyl) influence its stability and activity?
- Fluorine : Enhances metabolic stability by reducing enzymatic deamination. Comparative studies show 2'-fluoro analogs resist cytidine deaminase 10-fold better than non-fluorinated versions .
- Hydroxymethyl : Increases solubility and hydrogen-bonding capacity, critical for target engagement. Stability studies (e.g., pH-dependent degradation assays) guide storage conditions (e.g., -20°C, desiccated) .
What advanced techniques characterize its interaction with biological targets (e.g., polymerases)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (, /) to viral or human polymerases .
- Cryo-EM/X-ray co-crystallization : Resolves 3D binding modes, highlighting steric clashes induced by the 3-methyl group .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding affinity .
How should researchers address batch-to-batch variability in synthesis?
- Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize critical process parameters (e.g., reaction time, solvent ratios) .
- In-process controls : Monitor intermediates via inline FTIR or Raman spectroscopy to ensure consistency .
- Accelerated stability studies : Stress-test batches under heat/humidity to identify degradation pathways early .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
